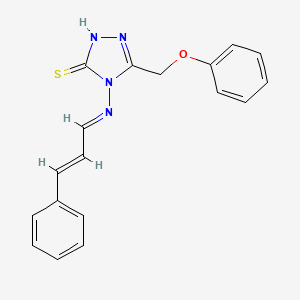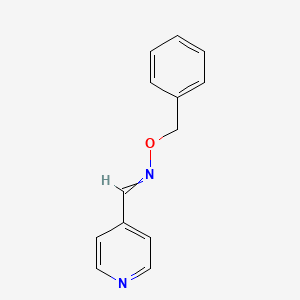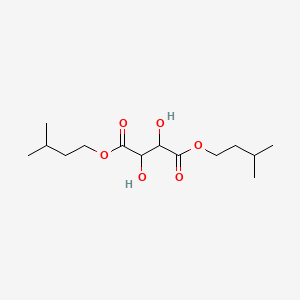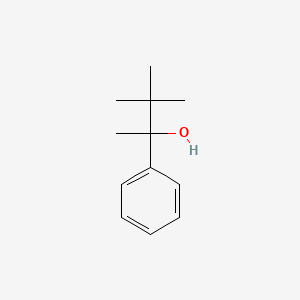
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Fenoximetil)-4-((3-fenil-2-propenilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de derivados del triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo fenoximetil y una porción de fenilpropenilideno. Ha despertado interés en varios campos de investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(Fenoximetil)-4-((3-fenil-2-propenilideno)amino)-4H-1,2,4-triazol-3-tiol típicamente implica múltiples pasos. Un método común incluye la reacción de cloruro de fenoximetil con 4-amino-1,2,4-triazol-3-tiol en presencia de una base como el hidróxido de sodio. Esta reacción forma el compuesto intermedio, que luego se hace reaccionar con cinamaldehído en condiciones ácidas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(Fenoximetil)-4-((3-fenil-2-propenilideno)amino)-4H-1,2,4-triazol-3-tiol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo fenoximetil.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente realizado en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; generalmente se realiza en condiciones anhidras.
Sustitución: Nucleófilos como aminas o tioles; las reacciones a menudo se llevan a cabo en solventes polares.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de triazol reducidos.
Sustitución: Formación de compuestos de triazol sustituidos.
Aplicaciones Científicas De Investigación
5-(Fenoximetil)-4-((3-fenil-2-propenilideno)amino)-4H-1,2,4-triazol-3-tiol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Estudiado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(Fenoximetil)-4-((3-fenil-2-propenilideno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares específicos. El anillo de triazol puede interactuar con enzimas y proteínas, potencialmente inhibiendo su actividad. Los grupos fenoximetil y fenilpropenilideno pueden mejorar la afinidad y especificidad de unión del compuesto. Estas interacciones pueden interrumpir los procesos celulares, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-3,5-dibromo-N’-(1-metil-3-fenil-2-propenilideno)benzohidrazida
- 2-(5-metil-1,3-benzoxazol-2-il)-5-[(3-fenil-2-propenilideno)amino]fenol
- 2,5-bis(2-metil-3-fenil-2-propenilideno)ciclopentanona
Singularidad
5-(Fenoximetil)-4-((3-fenil-2-propenilideno)amino)-4H-1,2,4-triazol-3-tiol es único debido a su combinación de un anillo de triazol con grupos fenoximetil y fenilpropenilideno. Esta estructura confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H16N4OS |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-(phenoxymethyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4OS/c24-18-21-20-17(14-23-16-11-5-2-6-12-16)22(18)19-13-7-10-15-8-3-1-4-9-15/h1-13H,14H2,(H,21,24)/b10-7+,19-13+ |
Clave InChI |
JFUYITAUOUIGLI-CIOYMBLNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)


![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B11969219.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969224.png)

![4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11969238.png)

![1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone](/img/structure/B11969245.png)

